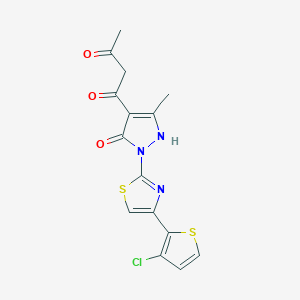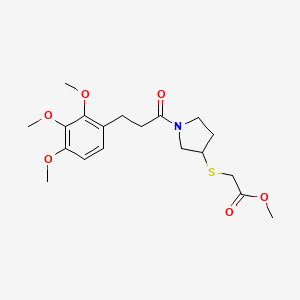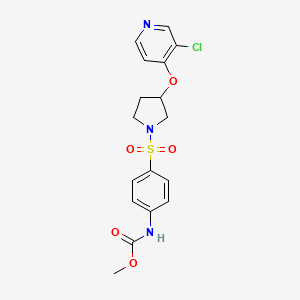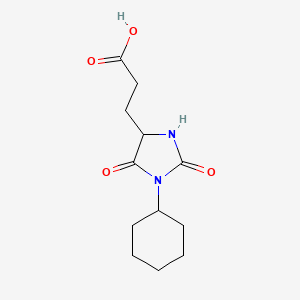
1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a thienyl group (a sulfur-containing ring), a thiazolyl group (a ring containing nitrogen and sulfur), a pyrazolyl group (a nitrogen-containing ring), and a butanedione group (a type of ketone). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several heterocyclic rings (rings containing atoms other than carbon, such as nitrogen and sulfur), which can have significant effects on the molecule’s shape, reactivity, and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. Without specific data, we can only make general predictions .科学的研究の応用
Synthesis and Chemical Reactions
- This compound is involved in the regioselective formation of 2-pyrazolylthiazoles and their precursors, stemming from reactions with 2-hydrazinothiazoles and 1-thienyl-1,3-butanediones. These reactions exhibit sensitivity to acid concentration and substituent types (Denisova et al., 2002).
- Its derivatives have been used in synthesizing novel compounds with hypoglycemic activity. These compounds, through structural modifications, aim to enhance the action of insulin (Liu et al., 2008).
Biological Evaluation and Antimicrobial Properties
- Derivatives of this compound have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts (Aggarwal et al., 2013).
- Certain isoxazolyl thiazolyl pyrazoles derived from it have shown significant antibacterial and antifungal activities in vitro (Mor et al., 2011).
Structural and Spectroscopic Studies
- Studies have also been conducted on the synthesis and structural characterization of complexes and derivatives of this compound, contributing to a deeper understanding of its chemical properties (Liu, 2004).
- Spectroscopic and quantum chemical calculations have been used to analyze derivatives for potential antimicrobial and anticancer activities, contributing to drug discovery and development (Viji et al., 2020).
Additional Applications
- Its derivatives have been explored for potential use as fungicides, with evaluations against diseases like rice sheath blight (Chen et al., 2000).
- Research into luminescent properties of complexes involving this compound has been conducted, which could have implications in materials science and optoelectronics (Taidakov et al., 2013).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and toxicity testing if it’s being considered for use as a drug .
特性
IUPAC Name |
1-[2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-7(20)5-11(21)12-8(2)18-19(14(12)22)15-17-10(6-24-15)13-9(16)3-4-23-13/h3-4,6,18H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIWXZVHTRPPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=CS3)Cl)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)
![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)
![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)
![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)
![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)